molecular formula C24H41NO6 B13678044 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid

20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid

Cat. No.: B13678044
M. Wt: 439.6 g/mol
InChI Key: JZQWKVYTQNGTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dioxopyrrolidinyl group attached to an oxoicosanoic acid backbone, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid typically involves the reaction of 20-oxoicosanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the solvent.

Major Products Formed

Mechanism of Action

The mechanism of action of 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the dioxopyrrolidinyl group, which acts as an electrophilic center. The compound can modify proteins by reacting with lysine residues, thereby altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid is unique due to its long-chain fatty acid backbone, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surface-active agents .

Properties

Molecular Formula

C24H41NO6

Molecular Weight

439.6 g/mol

IUPAC Name

20-(2,5-dioxopyrrolidin-1-yl)oxy-20-oxoicosanoic acid

InChI

InChI=1S/C24H41NO6/c26-21-19-20-22(27)25(21)31-24(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-23(28)29/h1-20H2,(H,28,29)

InChI Key

JZQWKVYTQNGTOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.